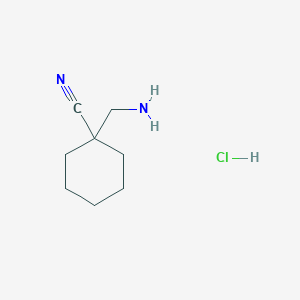![molecular formula C14H19ClN2O3S B1383801 2-Chloro-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide CAS No. 444286-58-2](/img/structure/B1383801.png)
2-Chloro-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide
Overview
Description
“2-Chloro-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide” is a chemical compound with the molecular formula C14H19ClN2O3S . It has a molecular weight of 330.8 g/mol. The compound is also known by its IUPAC name, 2-chloro-N-[4-(4-methyl-1-piperidinyl)phenyl]acetamide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H19ClN2O.ClH/c1-11-6-8-17(9-7-11)13-4-2-12(3-5-13)16-14(18)10-15;/h2-5,11H,6-10H2,1H3,(H,16,18);1H . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the bonds between them .Physical And Chemical Properties Analysis
This compound has a molecular weight of 296.39 g/mol . It has a topological polar surface area of 74.9 Ų, indicating the size of the molecule’s polar surface . The compound has a rotatable bond count of 3, which gives an indication of the molecule’s flexibility . The compound’s complexity, as computed by PubChem, is 436 .Scientific Research Applications
Enzyme Inhibitory Potential
Research has explored the enzyme inhibitory potential of sulfonamides like 2-Chloro-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide. A study conducted by Abbasi et al. (2019) synthesized compounds with benzodioxane and acetamide moieties, testing their inhibitory activities against α-glucosidase and acetylcholinesterase. Most compounds exhibited substantial inhibitory activity against yeast α-glucosidase and weak activity against acetylcholinesterase, with in silico molecular docking results consistent with in vitro data (Abbasi et al., 2019).
Antioxidant, Analgesic, and Anti-Inflammatory Activity
A study by Nayak et al. (2014) focused on synthesizing a new compound, 2-(4-phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide, by reacting 1-phenylpiperazine with 2-chloro-N-(pyrazin-2-yl)acetamide. The compound showed notable DPPH radical scavenging activity, along with analgesic and anti-inflammatory activities in comparison with standards (Nayak et al., 2014).
Crystal Structure Analysis
Obaleye et al. (2008) reported on the crystal structure of a complex containing a metabolite of 2-Chloro-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide. This structure demonstrated moderate growth inhibition of several bacteria in vitro assays, indicating potential antibacterial applications (Obaleye et al., 2008).
Antimicrobial and Antifungal Agents
Another study by Abbasi et al. (2020) synthesized various compounds from 2-Chloro-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide, evaluating their antimicrobial and antifungal activities. Some compounds exhibited suitable antibacterial and antifungal potential, especially one compound showing good antimicrobial potential with a low value of % hemolytic activity (Abbasi et al., 2020).
Immunomodulating Effects
Wang et al. (2004) explored the immunomodulating effects of a synthetic compound related to 2-Chloro-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide. Their findings indicated potential applications in augmenting the immune response to tumors (Wang et al., 2004).
Safety and Hazards
The compound has been assigned the GHS (Globally Harmonized System) pictograms GHS05 and GHS07 . The hazard statements associated with the compound are H302, H315, H318, and H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .
properties
IUPAC Name |
2-chloro-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O3S/c1-11-6-8-17(9-7-11)21(19,20)13-4-2-12(3-5-13)16-14(18)10-15/h2-5,11H,6-10H2,1H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLMJTDUCJTXENE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




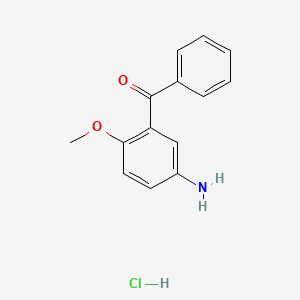

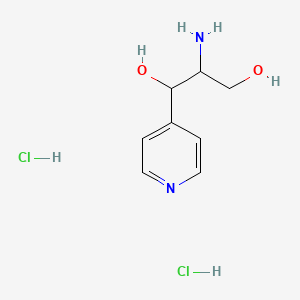
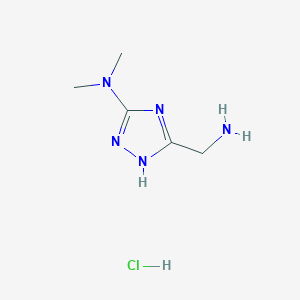
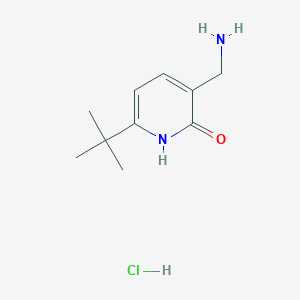
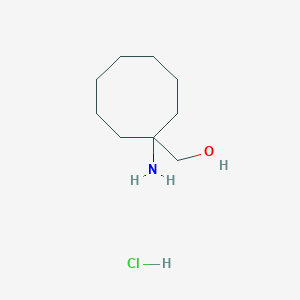
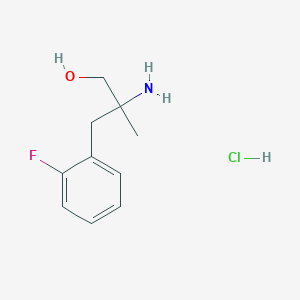
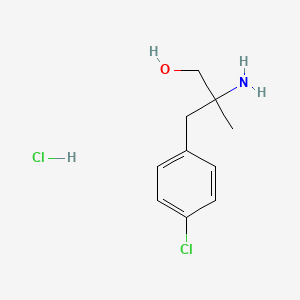

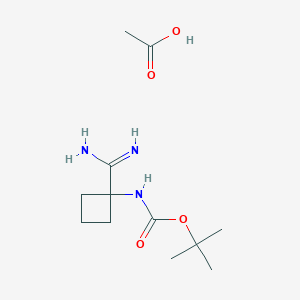
![1-Azabicyclo[3.3.1]nonan-5-amine dihydrochloride](/img/structure/B1383739.png)
